1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
- This compound has the chemical formula C20H28N2O .
- It consists of a piperazine ring (with a methylcyclohexyl substituent) and an ethanone group attached to a naphthalene ring.
- The compound’s systematic name is quite a mouthful, so it’s often referred to by its CAS number: 57149-07-2 .
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach is to start with a substituted piperazine (such as 3-methylcyclohexylpiperazine) and react it with a naphthalene-based aldehyde or ketone.
- Reaction Conditions : Specific reaction conditions can vary, but typical methods include refluxing the reactants in suitable solvents (e.g., ethanol or dichloromethane) with acid catalysts.
- Industrial Production : Unfortunately, detailed industrial production methods are not widely available in the public domain.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate or chromic acid can convert the compound.
- Reduction : Reducing agents (e.g., lithium aluminum hydride) can reduce the carbonyl group.
- Substitution : Nucleophilic substitution reactions can occur at the piperazine nitrogen.
- Major Products : These reactions yield derivatives with modified functional groups or side chains.
Scientific Research Applications
- Chemistry : Researchers study its reactivity, stereochemistry, and applications in organic synthesis.
- Biology and Medicine : The compound’s pharmacological properties may be explored for potential drug development.
- Industry : It could serve as a building block for other compounds.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with specific receptors or enzymes due to its structural features.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
- Similar Compounds : Other piperazine derivatives, such as 1-(4-methoxybenzoyl)piperazine-2-carboxylic acid ethyl ester (CAS: 333756-82-4) and 1-(2-methoxyphenyl)piperazine-3-(naphthalen-1-yloxy)propan-2-ol (CAS: 57149-07-2), share some structural similarities .
- Uniqueness : Its combination of a piperazine ring, naphthalene moiety, and ketone group sets it apart.
Remember that while I’ve provided an overview, more detailed research and scientific literature would be necessary for an exhaustive analysis
Properties
Molecular Formula |
C23H30N2O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[4-(3-methylcyclohexyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C23H30N2O2/c1-18-5-4-8-21(15-18)24-11-13-25(14-12-24)23(26)17-27-22-10-9-19-6-2-3-7-20(19)16-22/h2-3,6-7,9-10,16,18,21H,4-5,8,11-15,17H2,1H3 |
InChI Key |
UNBUUESLNYKJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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